molecular formula C11H10FNO4 B14545640 Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate CAS No. 61924-50-3

Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate

Cat. No.: B14545640
CAS No.: 61924-50-3
M. Wt: 239.20 g/mol
InChI Key: QUZXNEZMXXRJJQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and a fluorophenyl group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate typically involves the reaction of ethyl acetoacetate with 2-fluoronitrobenzene under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the ethyl acetoacetate acts as the nucleophile and the 2-fluoronitrobenzene as the electrophile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Ethyl 3-(2-fluorophenyl)-2-aminoprop-2-enoate.

    Substitution: Ethyl 3-(2-substituted phenyl)-2-nitroprop-2-enoate.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new drugs, especially those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluorophenyl group can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate can be compared with other similar compounds such as:

    Ethyl 3-(2-chlorophenyl)-2-nitroprop-2-enoate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    Ethyl 3-(2-bromophenyl)-2-nitroprop-2-enoate:

    Ethyl 3-(2-methylphenyl)-2-nitroprop-2-enoate: The presence of a methyl group instead of a halogen can lead to different reactivity and biological effects.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding affinity in various applications.

Properties

CAS No.

61924-50-3

Molecular Formula

C11H10FNO4

Molecular Weight

239.20 g/mol

IUPAC Name

ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate

InChI

InChI=1S/C11H10FNO4/c1-2-17-11(14)10(13(15)16)7-8-5-3-4-6-9(8)12/h3-7H,2H2,1H3

InChI Key

QUZXNEZMXXRJJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1F)[N+](=O)[O-]

Origin of Product

United States

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